An In-Depth Technical Guide to 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a fascinating molecule that stands at the intersection of several key areas in modern medicinal chemistry. Its structure, featuring a cyclopropane ring, a carboxylic acid moiety, and a fluorinated phenyl ether, bestows upon it a unique combination of properties that make it a valuable building block in the design of novel therapeutics. The cyclopropyl group, a "bioisostere" of a phenyl ring or a double bond, offers conformational rigidity and metabolic stability. The fluorophenoxy group can enhance binding affinity and modulate pharmacokinetic properties, while the carboxylic acid provides a handle for further chemical modifications and can participate in crucial interactions with biological targets.
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
While specific experimental data for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is not extensively reported in publicly available literature, we can infer its properties from computational data and by comparison with structurally related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Molecular Weight | 196.18 g/mol | [1] |
| CAS Number | 201734-76-1 | Not explicitly confirmed for this isomer |
| IUPAC Name | 1-(4-fluorophenoxy)cyclopropane-1-carboxylic acid | Inferred |
| Predicted pKa | 4.24 ± 0.20 | [2] |
| Predicted Boiling Point | 303.5 ± 35.0 °C | [2] |
| Predicted Density | 1.361 ± 0.06 g/cm³ | [2] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred |
Synthesis of 1-(4-Fluorophenoxy)cyclopropanecarboxylic Acid
A robust and logical synthetic route to 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid can be designed based on the well-established Williamson ether synthesis.[3][4] This method involves the reaction of an alkoxide with an alkyl halide to form an ether. In this proposed synthesis, the sodium salt of 4-fluorophenol will act as the nucleophile, attacking an ester of 1-bromocyclopropanecarboxylic acid. This is followed by hydrolysis of the ester to yield the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid.
Experimental Protocol
Part 1: Synthesis of Ethyl 1-bromocyclopropanecarboxylate (Starting Material)
A plausible starting material for the Williamson ether synthesis is an ester of 1-halocyclopropanecarboxylic acid. This can be prepared from the commercially available 1-aminocyclopropanecarboxylic acid.
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Esterification: 1-Aminocyclopropanecarboxylic acid is first converted to its ethyl ester by refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
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Diazotization and Bromination: The resulting amino ester is then subjected to a Sandmeyer-type reaction. It is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures (0-5 °C) to form the diazonium salt, which is subsequently reacted with a copper(I) bromide solution to yield ethyl 1-bromocyclopropanecarboxylate.
Part 2: Williamson Ether Synthesis and Hydrolysis
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Preparation of Sodium 4-fluorophenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil. Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 4-fluorophenol in anhydrous THF to the NaH suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium 4-fluorophenoxide in situ.
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Ether Formation: To the freshly prepared sodium 4-fluorophenoxide solution, add a solution of ethyl 1-bromocyclopropanecarboxylate in anhydrous THF dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(4-fluorophenoxy)cyclopropanecarboxylate.
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Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide.
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Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.
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Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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The product, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Aromatic Protons: Two sets of doublets (or multiplets) are expected in the aromatic region (δ 7.0-7.8 ppm), corresponding to the protons on the 4-fluorophenoxy group.
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Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet in the upfield region (δ 1.3-1.6 ppm).[5]
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Carboxylic Acid Proton: A broad singlet is expected far downfield (δ > 10 ppm), which is characteristic of a carboxylic acid proton.
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¹³C NMR:
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Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear around δ 170-175 ppm.
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Aromatic Carbons: The carbons of the 4-fluorophenoxy group will resonate in the aromatic region (δ 115-160 ppm). The carbon attached to the fluorine will show a large coupling constant (¹JCF).
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Cyclopropane Carbons: The methylene carbons of the cyclopropane ring are expected in the upfield region (δ 15-25 ppm), while the quaternary carbon attached to the oxygen and the carboxyl group will be further downfield.
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-
¹⁹F NMR: A singlet or a multiplet (depending on the coupling with aromatic protons) is expected for the fluorine atom on the phenyl ring.
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FT-IR Spectroscopy:
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A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
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A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.
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C-O stretching bands for the ether linkage.
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C-F stretching band in the fingerprint region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
Reactivity and Chemical Behavior
The chemical reactivity of 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is primarily dictated by the carboxylic acid functional group.
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Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
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Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will yield the corresponding amides. This is a common transformation in drug discovery to modulate solubility and biological activity.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Decarboxylation: While generally stable, decarboxylation might be induced under harsh thermal or chemical conditions, though this is not a typical reaction pathway for such compounds.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid are of significant interest in drug design.
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Cyclopropane Ring: The cyclopropane ring is a valuable structural element in medicinal chemistry. It can act as a conformationally restricted linker, improving binding affinity to target proteins by reducing the entropic penalty of binding. It is also often more metabolically stable than corresponding unsaturated or flexible aliphatic chains.
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Fluorophenoxy Moiety: The introduction of a fluorine atom can have profound effects on the properties of a drug molecule. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, which can be crucial for oral bioavailability and brain penetration.
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Carboxylic Acid Group: The carboxylic acid group is a versatile functional group in drug design. It can act as a hydrogen bond donor and acceptor, forming key interactions with biological targets. It also provides a point for salt formation, which can be used to improve the solubility and formulation properties of a drug candidate.
While specific examples of drugs containing the exact 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid scaffold are not prominent in the literature, the individual components are found in numerous approved and investigational drugs. For instance, the related compound, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the anticancer drug Cabozantinib.[6] This highlights the potential of this class of molecules as valuable building blocks for the synthesis of biologically active compounds.
Safety and Handling
Based on data for structurally similar compounds, 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-(4-Fluorophenoxy)cyclopropanecarboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane core, a modulating fluorophenoxy group, and a versatile carboxylic acid handle makes it an attractive building block for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established chemical methods. Further investigation into its biological activities is warranted and could lead to the discovery of new therapeutic agents.
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